molecular formula C10H15NO2 B3260234 tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate CAS No. 3284-48-8

tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B3260234
CAS No.: 3284-48-8
M. Wt: 181.23 g/mol
InChI Key: PMYMRRMSVHGYEE-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Scaffolds in Modern Organic Synthesis

The pyrrole scaffold, a five-membered nitrogen-containing heterocycle, is a cornerstone in the field of organic chemistry, largely due to its prevalence in a vast array of both natural and synthetic bioactive compounds. nih.gov This structural motif is integral to many molecules that are fundamental to life, such as heme, chlorophyll, and vitamin B12. mdpi.com The inherent chemical properties of the pyrrole ring allow it to serve as a versatile building block for the construction of more complex molecular architectures. nih.govresearchgate.net

In the realm of medicinal chemistry, pyrrole derivatives have garnered significant attention due to their wide spectrum of pharmacological activities. lookchem.com These compounds have been shown to possess antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. lookchem.com The development of novel synthetic methodologies to create substituted pyrroles is an active area of research, driven by the desire to access new chemical entities with potential therapeutic applications. lookchem.com The pyrrole nucleus can be found in several commercially available drugs, and many more are currently in clinical trials, highlighting the therapeutic importance of this heterocyclic system. nih.govmdpi.com The adaptability of the pyrrole ring allows for the introduction of various functional groups, leading to a diverse library of compounds with a wide range of biological effects. nih.gov

Overview of Pyrrole-2-carboxylate Derivatives and their Broad Utility

Within the extensive family of pyrrole derivatives, pyrrole-2-carboxylates represent a particularly important subclass. The presence of a carboxylate group at the 2-position of the pyrrole ring provides a convenient handle for further chemical modifications, making these compounds valuable intermediates in organic synthesis. nih.gov Pyrrole-2-carboxylate moieties are found in a number of natural products and have been identified as key pharmacophores in the development of new therapeutic agents. mdpi.com

Research has demonstrated the utility of pyrrole-2-carboxylate derivatives in the discovery of new antibacterial agents. For instance, certain derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.comnih.gov The versatility of the pyrrole-2-carboxylate scaffold allows for systematic structural modifications, enabling the exploration of structure-activity relationships and the optimization of biological activity. nih.gov The ester functional group can be readily converted into other functionalities, such as amides, which has been a fruitful strategy in the development of potent bioactive molecules. nih.gov

Below is a data table highlighting the diversity of biological activities associated with pyrrole-2-carboxylate derivatives.

Biological ActivityExample of Pyrrole-2-carboxylate Derivative ClassTherapeutic Target/Application
AntibacterialPyrrole-2-carboxamidesMycobacterial membrane protein Large 3 (MmpL3) in Mycobacterium tuberculosis
AntifungalNot specified in provided contextNot specified in provided context
AntiviralNot specified in provided contextNot specified in provided context
AnticancerNot specified in provided contextNot specified in provided context

Rationale for Dedicated Research Focus on tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate

The specific compound, this compound, has emerged as a valuable building block in organic synthesis for several key reasons. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality. This is particularly useful in multi-step syntheses where the carboxylic acid needs to be unreactive during certain chemical transformations. The tert-butyl group can be selectively removed under specific acidic conditions or thermal cleavage, deprotecting the carboxylic acid for subsequent reactions, such as amide bond formation.

The following table outlines the key structural features of this compound and their significance in synthetic chemistry.

Structural FeatureRole in Organic Synthesis
Pyrrole RingCore heterocyclic scaffold with inherent biological relevance.
tert-Butyl Ester at C-2Protecting group for the carboxylic acid, allowing for selective deprotection and further functionalization.
Methyl Group at C-3Provides a specific substitution pattern, influencing the steric and electronic properties of the final molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7-5-6-11-8(7)9(12)13-10(2,3)4/h5-6,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYMRRMSVHGYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301221892
Record name 1,1-Dimethylethyl 3-methyl-1H-pyrrole-2-carboxylate
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Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3284-48-8
Record name 1,1-Dimethylethyl 3-methyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3284-48-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-methyl-1H-pyrrole-2-carboxylate
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Synthetic Methodologies for Tert Butyl 3 Methyl 1h Pyrrole 2 Carboxylate

Classical Pyrrole (B145914) Synthesis Adaptations

The foundational methods for pyrrole synthesis, developed over a century ago, remain relevant and are often adapted for the preparation of highly substituted pyrroles like tert-butyl 3-methyl-1H-pyrrole-2-carboxylate. These classical reactions, namely the Knorr, Paal-Knorr, and Hantzsch syntheses, rely on the condensation of carbonyl compounds and amines.

Knorr Pyrrole Synthesis Modifications for Substituted Pyrroles

The Knorr pyrrole synthesis is a powerful method that typically involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.orgthermofisher.com For the synthesis of this compound, this would conceptually involve the reaction of an α-amino-ketone with tert-butyl acetoacetate (B1235776). A significant challenge in this approach is the inherent instability of α-amino-ketones, which tend to self-condense. thermofisher.com To circumvent this, they are often generated in situ.

One common strategy is the reduction of an α-oximino-β-ketoester. For the target molecule, this would involve the nitrosation of a β-ketoester followed by reduction in the presence of the coupling partner. The use of tert-butyl acetoacetate in Knorr-type syntheses has been shown to be effective, with the tert-butyl ester group often being stable under the reaction conditions and offering advantages in subsequent transformations due to its facile removal under acidic conditions. While specific high-yield examples for the direct synthesis of this compound via this method are not extensively documented in readily available literature, the general principles of the Knorr synthesis allow for its adaptation by selecting the appropriate α-amino ketone precursor and tert-butyl β-ketoester.

Starting Materials Reagents/Conditions Product Key Features
α-amino-ketonetert-butyl acetoacetate, Acid catalyst (e.g., acetic acid)This compound (and isomers)In situ generation of α-amino-ketone is often required. The tert-butyl ester can be advantageous for subsequent deprotection steps.
β-ketoester (for oximation)Nitrosating agent (e.g., sodium nitrite), Reducing agent (e.g., zinc), tert-butyl acetoacetateThis compound (and isomers)A common modification to overcome the instability of α-amino-ketones.

Paal-Knorr Cyclization Strategies and Optimization

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles. organic-chemistry.org It involves the cyclization of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.org To synthesize this compound, a specifically substituted 1,4-dicarbonyl precursor is required.

The key challenge lies in the synthesis of the requisite 1,4-dicarbonyl compound that would lead to the desired 2-carboxy-3-methyl substitution pattern upon cyclization with ammonia. The reaction is typically carried out under neutral or mildly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org Various catalysts, including protic and Lewis acids, have been employed to promote the condensation and improve yields. Microwave-assisted Paal-Knorr reactions have also been shown to accelerate the process and often lead to higher yields due to reduced thermal decomposition.

Starting Materials Reagents/Conditions Product Key Features
Substituted 1,4-dicarbonyl compoundAmmonia or ammonium (B1175870) salt (e.g., ammonium acetate)This compoundThe synthesis of the correct 1,4-dicarbonyl precursor is the critical step. The reaction conditions are generally mild.

Hantzsch Pyrrole Synthesis Variations and Enhancements

The Hantzsch pyrrole synthesis involves a three-component reaction between an α-haloketone, a β-ketoester, and ammonia or a primary amine. researchgate.net This method offers a high degree of flexibility in accessing polysubstituted pyrroles. For the synthesis of this compound, tert-butyl acetoacetate would serve as the β-ketoester component.

A notable advancement in the Hantzsch synthesis is the use of continuous flow microreactors. This technique allows for precise control over reaction parameters such as temperature and residence time, often leading to improved yields and purity. For instance, a continuous flow Hantzsch synthesis of pyrrole-3-carboxylic acids has been developed using tert-butyl acetoacetate as a starting material. syrris.comsyrris.com In this process, the hydrogen bromide generated as a byproduct is utilized in situ to hydrolyze the tert-butyl ester. syrris.comsyrris.com While this specific example leads to the 3-carboxylate isomer, the underlying principle demonstrates the applicability of tert-butyl esters in Hantzsch reactions and the potential for adapting this methodology for the synthesis of the 2-carboxylate isomer by selecting the appropriate α-haloketone and reaction conditions.

Starting Materials Reagents/Conditions Product Key Features
α-haloketonetert-butyl acetoacetate, AmmoniaThis compoundA versatile three-component reaction. Continuous flow methods can enhance yield and purity.

Modern Synthetic Routes and Catalytic Approaches

In addition to the classical methods, modern organic synthesis has introduced a range of powerful catalytic transformations for the construction of the pyrrole ring. These methods often offer milder reaction conditions, greater functional group tolerance, and higher selectivity.

Transition-Metal Catalyzed Cyclizations and Coupling Reactions

Transition metals, particularly palladium, have revolutionized the synthesis of heterocyclic compounds, including pyrroles. These catalysts can facilitate a variety of transformations, including cyclizations and cross-coupling reactions, to build the pyrrole core or introduce substituents onto a pre-existing pyrrole ring.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate in the presence of a palladium catalyst. mdpi.com This reaction is particularly useful for introducing aryl or vinyl substituents onto a pyrrole ring.

For the synthesis of a 3-substituted pyrrole-2-carboxylate, a plausible strategy involves the Suzuki-Miyaura coupling of a 3-halopyrrole-2-carboxylate with an appropriate organoboron reagent. For instance, a tert-butyl 3-bromo-1H-pyrrole-2-carboxylate could be coupled with a methylboronic acid derivative. Alternatively, a tert-butyl 3-boronyl-1H-pyrrole-2-carboxylate could be reacted with a methyl halide.

The success of these reactions often hinges on the choice of the palladium catalyst, ligand, and base. The N-H proton of the pyrrole can sometimes interfere with the catalytic cycle, necessitating the use of N-protected pyrrole derivatives. However, methods for the direct coupling of N-H pyrroles have also been developed. For example, the Suzuki coupling of N-H free 5-borylated pyrrole-2-carboxylates has been successfully demonstrated, suggesting the feasibility of similar couplings at the 3-position.

Starting Materials Catalyst/Ligand Base Solvent Yield
tert-Butyl 3-bromo-1H-pyrrole-2-carboxylate, Methylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/H₂OModerate to Good
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate, Methyl iodidePd(dppf)Cl₂K₂CO₃DMEModerate to Good
Copper-Catalyzed Multicomponent Reactions

Copper catalysis offers a versatile and effective platform for the synthesis of highly functionalized pyrroles. These reactions often proceed under redox-neutral conditions, providing a direct route to complex pyrrole structures from simple precursors. One notable approach involves the copper-catalyzed heteroannulation of O-acetyl oximes and β-ketoesters. nih.gov Although a direct synthesis of the title compound is not explicitly detailed, the methodology is applicable. For instance, the reaction between an appropriate O-acetyl oxime and a β-ketoester like tert-butyl acetoacetate could be envisioned, catalyzed by a copper source such as copper(I) cyanide (CuCN). nih.gov

Control experiments in related syntheses suggest that these transformations may follow a radical mechanism via Single Electron Transfer (SET) to the copper catalyst. nih.gov Another strategy utilizes a heterogeneous copper on carbon (Cu/C) catalyst to synthesize pyrroles from 3,6-dihydro-1,2-oxazines, which can be formed in situ. rsc.org This highlights the utility of copper in facilitating domino reactions that build complexity in a single pot.

Table 1: Overview of Copper-Catalyzed Pyrrole Synthesis Conditions

Copper Source Ligand/Support Reactants Key Features
CuCN dtbbpy O-acetyl oximes, β-ketoesters Redox-neutral, potential radical mechanism. nih.gov
Cu/C Heterogeneous 3,6-dihydro-1,2-oxazines Can be performed as a one-pot reaction from dienes and nitroso dienophiles. rsc.org
Zirconium-Catalyzed Methods

Zirconium-based catalysts have emerged as efficient tools for multicomponent reactions leading to pyrrole synthesis. Zirconocene dichloride, for example, has been shown to effectively catalyze the synthesis of multi-substituted pyrroles in an environmentally friendly ethanol (B145695) medium. researchgate.net This method involves the reaction of amines, β-dicarbonyl compounds, and nitroalkenes. The reactions typically proceed with high yields and without the formation of side products, simplifying the purification process. researchgate.net While the direct application for this compound is not specified, the general applicability to polysubstituted pyrroles is significant. The use of zirconium complexes bearing salicylate (B1505791) ligands has also been explored, showcasing the tunability of the metal's catalytic activity. mdpi.comresearchgate.net

Organocatalytic and Metal-Free Approaches

In a move towards more sustainable synthesis, organocatalytic and metal-free methods have been developed. These approaches avoid the use of potentially toxic and expensive transition metals. For instance, the Paal-Knorr pyrrole synthesis can be conducted under solvent-free conditions using microwave irradiation with an organocatalyst like salicylic (B10762653) acid. pensoft.net This method has demonstrated high conversion rates in very short reaction times. pensoft.net

Furthermore, catalyst-free and solvent-free versions of the Hantzsch pyrrole synthesis have been designed, also utilizing microwave irradiation. researchgate.net These protocols represent a significant advancement in green chemistry, offering high yields and product purities with minimal environmental impact. pensoft.netresearchgate.net

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. mdpi.com Key goals include the reduction of waste, elimination of hazardous solvents, and improvement of energy efficiency. pensoft.netmdpi.com

Solvent-Free and Microwave-Assisted Protocols

Microwave-assisted organic synthesis (MAOS) has become a cornerstone of green chemistry, offering significant advantages such as drastically reduced reaction times, higher yields, and often, cleaner reactions with fewer by-products. pensoft.netresearchgate.net The combination of microwave heating with solvent-free conditions is particularly powerful. organic-chemistry.org

Several protocols for pyrrole synthesis leverage these benefits. The Hantzsch synthesis, for example, can be performed without any catalyst or solvent under microwave irradiation to produce N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives. researchgate.net Similarly, a microwave-assisted, solvent-free Paal-Knorr synthesis has been reported using an organocatalyst. pensoft.net These methods are noted for their simple procedures, short reaction times, and high yields, making them attractive for environmentally conscious chemical production. researchgate.net

Table 2: Comparison of Microwave-Assisted Pyrrole Syntheses

Synthesis Type Catalyst Solvent Key Advantage
Hantzsch None None Catalyst and solvent-free, green procedure. researchgate.net
Paal-Knorr Salicylic Acid (Organocatalyst) None Rapid reaction (15 seconds), high conversion (92%). pensoft.net
Flow Chemistry Applications in Pyrrole Synthesis

Flow chemistry, particularly using microreactors, is another powerful technology aligned with green chemistry principles. syrris.com It allows for highly efficient, atom-economical, and safe production of chemical compounds. syrris.com A one-step, continuous flow synthesis of pyrrole-3-carboxylic acids has been developed from tert-butyl acetoacetates, amines, and 2-bromoketones. nih.govacs.org

A key innovation in this process is the utilization of the HBr generated as a by-product in the Hantzsch reaction to hydrolyze the tert-butyl ester in situ, yielding the corresponding carboxylic acid in a single microreactor. nih.govresearchgate.net This approach avoids multi-step procedures that require the workup and purification of intermediates. nih.gov The scalability of the flow process has been demonstrated, with the capacity to produce significant quantities of material in a short period. nih.govresearchgate.net

Precursor Design and Strategic Selection for Efficient Synthesis

The efficient synthesis of a target molecule like this compound heavily relies on the strategic selection of precursors. The choice of starting materials dictates the reaction pathway, potential yield, and the substitution pattern of the final pyrrole ring.

Common strategies include:

Hantzsch-type Synthesis : This approach typically involves the condensation of an α-haloketone with a β-ketoester and an amine. For the title compound, precursors could be tert-butyl acetoacetate, an amine, and an appropriate α-haloketone. nih.gov

Paal-Knorr Synthesis : This method involves the reaction between a 1,4-dicarbonyl compound and a primary amine. semanticscholar.org

TosMIC-based Synthesis : An efficient one-pot procedure can use toluenesulfonylmethyl isocyanide (TosMIC) as a versatile synthon, reacting with an α,β-unsaturated ketone derived from precursors like acetophenone (B1666503) and trimethylacetaldehyde. researchgate.net

Oxime and β-ketoester Annulation : As mentioned in the copper-catalyzed section, O-acetyl oximes can react with β-ketoesters to form the pyrrole ring. nih.gov

The selection of a tert-butyl ester group in the precursor is a strategic choice. Tert-butyl esters are stable under many basic conditions but can be readily cleaved under acidic conditions, offering a versatile protecting group strategy during a multi-step synthesis. nih.gov The in situ hydrolysis of the tert-butyl ester in flow chemistry exemplifies a highly efficient synthetic design that leverages the inherent reactivity of by-products. nih.gov

Mechanistic Investigations of Formation Pathways and Regioselectivity

The synthesis of unsymmetrically substituted pyrroles, such as this compound, necessitates a thorough understanding of the underlying reaction mechanisms to control the regiochemical outcome. The arrangement of the tert-butyl carboxylate group at the C2 position and the methyl group at the C3 position is a direct consequence of the formation pathway and the interplay of electronic and steric factors of the chosen starting materials and intermediates. Several classical pyrrole synthetic methodologies, including the Hantzsch, Paal-Knorr, and Van Leusen syntheses, can be adapted for this purpose, each with its own mechanistic nuances that dictate the final regioselectivity.

The Hantzsch pyrrole synthesis is a versatile method for constructing the pyrrole ring, and its mechanism offers clear insights into how specific isomers are formed. wikipedia.orgresearchgate.net This reaction involves the condensation of a β-ketoester, an α-haloketone, and a primary amine or ammonia. wikipedia.org For the targeted synthesis of this compound, plausible starting materials would include a β-ketoester like tert-butyl acetoacetate, an α-haloketone such as chloroacetone, and ammonia.

The generally accepted mechanism for the Hantzsch synthesis proceeds through several key steps. wikipedia.orgyoutube.comquimicaorganica.org Initially, the amine condenses with the β-ketoester to form an enamine intermediate. Concurrently, the α-haloketone reacts with another molecule of the amine. The crucial bond-forming step involves the reaction between the enamine and the modified α-haloketone. The regioselectivity is determined at this stage. The nucleophilic attack can, in principle, occur from the α-carbon of the enamine onto the carbonyl carbon of the α-haloketone, or alternatively, onto the α-carbon of the α-haloketone in a substitution reaction. wikipedia.org The subsequent intramolecular cyclization via an aldol-type condensation, followed by dehydration, leads to the aromatic pyrrole ring.

The specific placement of the 3-methyl and 2-carboxylate groups is dictated by the initial choice of reactants and the regiochemistry of their condensation. For instance, using tert-butyl acetoacetate and chloroacetone, the enamine formed from tert-butyl acetoacetate and ammonia would attack the chloroacetone. The subsequent cyclization would then lead to the desired substitution pattern.

Another powerful method, the Paal-Knorr synthesis, involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. organic-chemistry.orgrgmcet.edu.in The regioselectivity in the synthesis of an unsymmetrical pyrrole like this compound is contingent on the nature of the unsymmetrical 1,4-dicarbonyl precursor.

Mechanistic studies by Amarnath and co-workers have provided significant insights into the Paal-Knorr reaction. organic-chemistry.org Their findings indicate that the reaction does not proceed through an initial enamine formation. Instead, the proposed mechanism involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. Subsequent dehydration steps then lead to the formation of the aromatic pyrrole ring. organic-chemistry.org

The regioselectivity is determined by the initial, and often reversible, nucleophilic attack of the amine. The relative electrophilicity of the two carbonyl carbons in the unsymmetrical 1,4-dicarbonyl compound plays a crucial role. Steric hindrance around the carbonyl groups can also significantly influence which carbonyl is preferentially attacked. For the synthesis of this compound, a precursor such as tert-butyl 2-methyl-3,6-dioxohexanoate would be required. The difference in reactivity between the ketone and the β-keto carbonyl group would direct the initial amine attack and, consequently, the final arrangement of the substituents.

The Van Leusen reaction provides another synthetic route, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. wikipedia.orgorganic-chemistry.org This reaction can be adapted for pyrrole synthesis through the reaction of TosMIC with an activated alkene, such as an α,β-unsaturated ketone or ester, in the presence of a base. mdpi.com

The mechanism of the Van Leusen pyrrole synthesis begins with the deprotonation of TosMIC by a base to form a nucleophilic carbanion. organic-chemistry.org This is followed by a Michael addition of the TosMIC anion to an appropriate Michael acceptor. For the synthesis of the target molecule, an acceptor such as tert-butyl 2-methyl-3-oxobutenoate could be envisioned. The subsequent step is an intramolecular cyclization, where the isocyanide carbon acts as an electrophile and is attacked by the enolate intermediate. The final steps involve the elimination of the tosyl group and tautomerization to yield the aromatic pyrrole ring. mdpi.com

The regioselectivity of the Van Leusen pyrrole synthesis is primarily controlled during the initial Michael addition step. The orientation of the addition of the TosMIC anion to the α,β-unsaturated system determines the substitution pattern of the resulting pyrrole.

Reactivity and Transformation Pathways of Tert Butyl 3 Methyl 1h Pyrrole 2 Carboxylate

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

The pyrrole ring is inherently activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system. However, the substituents on the ring in tert-butyl 3-methyl-1H-pyrrole-2-carboxylate exert significant directing effects, influencing the position of electrophilic attack. The general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity uci.edumasterorganicchemistry.com.

Regioselectivity Studies at Unsubstituted Positions (C-4 and C-5)

In this compound, the C-2 and C-3 positions are substituted, leaving the C-4 and C-5 positions available for electrophilic attack. The regiochemical outcome of such reactions is governed by the electronic effects of the existing substituents. The tert-butoxycarbonyl group at the C-2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack and directs incoming electrophiles primarily to the C-4 and, to a lesser extent, the C-5 position. Conversely, the methyl group at the C-3 position is an electron-donating group, which activates the ring and directs electrophiles to the ortho (C-2 and C-4) and para (C-5) positions.

The combined influence of these two groups suggests a complex regioselectivity profile. The activating effect of the C-3 methyl group and the directing effect of the C-2 ester group would both favor substitution at the C-4 position. However, the para-directing effect of the methyl group would also activate the C-5 position. Therefore, a mixture of C-4 and C-5 substituted products is generally expected, with the precise ratio being dependent on the nature of the electrophile and the reaction conditions. Steric hindrance from the bulky tert-butyl ester group might also play a role in disfavoring substitution at the adjacent C-5 position to some degree.

Halogenation Reactions (e.g., Bromination, Chlorination)

Halogenation of pyrrole derivatives is a common electrophilic substitution reaction. For pyrrole-2-carboxylates, halogenation typically occurs at the C-4 and C-5 positions. The reaction of methyl 2-pyrrolecarboxylate with various brominating agents has been shown to yield a mixture of 4-bromo, 5-bromo, and 4,5-dibromo derivatives cdnsciencepub.com. Similarly, chlorination of pyrrole-2-carboxylic acid can lead to the formation of the 4,5-dichloro derivative cdnsciencepub.com.

For this compound, halogenation with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to proceed at the C-4 and C-5 positions. The presence of the activating methyl group at C-3 would likely enhance the reactivity of the ring towards halogenation compared to an unsubstituted pyrrole-2-carboxylate. Selective monohalogenation can be challenging, often requiring careful control of reaction conditions to avoid the formation of dihalogenated byproducts cdnsciencepub.comgoogle.com.

Table 1: Representative Halogenation Reactions on Pyrrole-2-Carboxylate Systems

Starting Material Reagent(s) Position(s) of Halogenation Product(s)
Methyl 2-pyrrolecarboxylate Br₂ in Acetic Acid 4 and 5 4-Bromo, 5-Bromo, and 4,5-Dibromo derivatives cdnsciencepub.com
Methyl 2-pyrrolecarboxylate N-Bromosuccinimide (NBS) 4 and 5 4-Bromo, 5-Bromo, and 4,5-Dibromo derivatives cdnsciencepub.com
Pyrrole-2-carboxylic acid Cl₂ in Acetic Acid 4 and 5 4,5-Dichloropyrrole-2-carboxylic acid cdnsciencepub.com
Ethyl 5-methyl-1H-pyrrole-2-carboxylate N-Chlorosuccinimide (NCS) 4 Ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate nih.gov

Nitration and Acylation Reactions

Acylation reactions, such as the Friedel-Crafts acylation or the Vilsmeier-Haack reaction, are important methods for introducing acyl groups onto the pyrrole ring. The Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (typically formed from phosphorus oxychloride and a formamide like N,N-dimethylformamide), is a mild method for formylating electron-rich aromatic and heteroaromatic compounds ijpcbs.com. The reaction involves an electrophilic substitution by a halomethyleniminium salt ijpcbs.com. For N-substituted pyrroles, the use of sterically crowded formamides in the Vilsmeier-Haack reaction has been shown to favor formylation at the C-3 position researchgate.net. In the case of this compound, with the C-2 and C-3 positions already substituted, Vilsmeier-Haack formylation would be expected to occur at the available C-4 or C-5 positions.

Modifications of the tert-Butyl Ester Group

The tert-butyl ester group in this compound is a versatile functional group that can undergo various transformations, including transesterification and hydrolysis followed by decarboxylation.

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by acids or bases, or mediated by enzymes. The tert-butyl ester of 3-methyl-1H-pyrrole-2-carboxylic acid can be converted to other esters, such as methyl or ethyl esters, through transesterification with the corresponding alcohol under appropriate catalytic conditions.

Enzymatic transesterification, often employing lipases such as Novozym 435, offers a mild and selective method for this transformation nih.govnih.gov. For instance, the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols has been successfully demonstrated using Novozym 435 nih.gov. Similar enzymatic approaches could be applied to this compound. The use of tert-butanol as a co-solvent has been noted in some lipase-catalyzed transesterification reactions to improve the miscibility of reactants acs.org.

Table 2: Examples of Transesterification Methods for Esters

Ester Type Alcohol Catalyst/Method Product Ester Type
Methyl 1H-pyrrole-2-carboxylate Benzyl alcohol Novozym 435 (lipase) Benzyl 1H-pyrrole-2-carboxylate nih.gov
Rapeseed oil (triglycerides) Methanol Novozym 435 (lipase) in tert-butanol Fatty acid methyl esters nih.gov
Various carboxylic esters Boiling alcohols Sc(OTf)₃ Methyl, ethyl, isopropyl, and allyl esters organic-chemistry.org
tert-Butyl esters Alcohols/Amines α,α-dichlorodiphenylmethane/SnCl₂ Corresponding esters and amides organic-chemistry.org

Selective Ester Hydrolysis and Subsequent Decarboxylation

The tert-butyl ester group is known to be labile under acidic conditions, which allows for its selective removal to yield the corresponding carboxylic acid. This hydrolysis is a key step in a two-step sequence leading to the decarboxylated pyrrole.

First, treatment of this compound with a strong acid, such as trifluoroacetic acid or hydrochloric acid, leads to the cleavage of the tert-butyl group, forming isobutylene (B52900) and 3-methyl-1H-pyrrole-2-carboxylic acid nih.gov. This selective hydrolysis is often performed at moderate temperatures.

The resulting 3-methyl-1H-pyrrole-2-carboxylic acid can then undergo decarboxylation upon heating, typically in the presence of a catalyst or in a high-boiling solvent. The decarboxylation of pyrrole-2-carboxylic acids is subject to acid catalysis in strongly acidic solutions nih.govresearchgate.net. The mechanism in acidic media is proposed to proceed through the addition of water to the carboxyl group of the protonated pyrrole, leading to the formation of the pyrrole and protonated carbonic acid, which then dissociates into carbon dioxide and a protonated water molecule nih.govresearchgate.netsciengine.com. This pathway avoids the formation of a high-energy carbanion intermediate that would result from direct C-C bond cleavage.

This two-step sequence of hydrolysis and decarboxylation provides a synthetic route from this compound to 3-methyl-1H-pyrrole.

Reduction of the Carboxylate Moiety to Aldehydes or Alcohols

The tert-butyl ester group at the C-2 position of this compound can be selectively reduced to either the corresponding aldehyde (3-methyl-1H-pyrrole-2-carbaldehyde) or the primary alcohol ((3-methyl-1H-pyrrol-2-yl)methanol) using appropriate reducing agents. The choice of reagent and reaction conditions dictates the final product.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce the ester to the primary alcohol. masterorganicchemistry.comlumenlearning.com The reaction proceeds through a nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, leading to the elimination of the tert-butoxide group and the formation of an intermediate aldehyde. This aldehyde is then rapidly reduced further by LiAlH₄ to the primary alcohol. youtube.com Due to the high reactivity of LiAlH₄, the reaction is usually carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) at reduced temperatures to control the reaction rate. davuniversity.org

For the partial reduction of the ester to the aldehyde, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for this transformation. The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. At this temperature, the tetrahedral intermediate formed after the initial hydride attack is stable and does not eliminate the alkoxide group until acidic workup, which then yields the aldehyde.

ReagentProductTypical Conditions
Lithium aluminum hydride (LiAlH₄)(3-methyl-1H-pyrrol-2-yl)methanolAnhydrous THF or Et₂O, 0 °C to room temperature
Diisobutylaluminum hydride (DIBAL-H)3-methyl-1H-pyrrole-2-carbaldehydeAnhydrous toluene or CH₂Cl₂, -78 °C

Reactions at the 1H-Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring in this compound is a site for various functionalization reactions, including alkylation, acylation, and participation in rearrangements.

N-Alkylation and N-Acylation Strategies (e.g., Boc protection/deprotection)

The pyrrole nitrogen can be readily alkylated or acylated under appropriate conditions. N-alkylation can be achieved using a base to deprotonate the pyrrole nitrogen, followed by reaction with an alkyl halide. Common bases for this purpose include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

N-acylation can be accomplished using acylating agents such as acid chlorides or anhydrides, often in the presence of a Lewis acid catalyst. For instance, Friedel-Crafts acylation of N-p-toluenesulfonylpyrrole has been shown to be influenced by the choice of Lewis acid, with AlCl₃ favoring 3-acylation. nih.gov While the title compound is not N-sulfonylated, similar principles of electrophilic substitution at the nitrogen can be applied.

The tert-butoxycarbonyl (Boc) group is a common protecting group for the pyrrole nitrogen. The introduction of a Boc group (Boc protection) is typically achieved by reacting the pyrrole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP). Conversely, the removal of the Boc group (deprotection) is readily accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.

ReactionReagents and ConditionsProduct
N-Alkylation1. NaH or KHMDS2. Alkyl halide (e.g., CH₃I)tert-Butyl 1,3-dimethyl-1H-pyrrole-2-carboxylate
N-AcylationAcyl chloride (e.g., CH₃COCl), Lewis Acidtert-Butyl 1-acetyl-3-methyl-1H-pyrrole-2-carboxylate
Boc DeprotectionTrifluoroacetic acid (TFA) in CH₂Cl₂3-methyl-1H-pyrrole-2-carboxylic acid

Anionic Rearrangements

N-acylpyrrole derivatives can undergo anionic rearrangements, such as the anionic Fries rearrangement, which involves the migration of an acyl group from the nitrogen to a carbon atom of the pyrrole ring. This reaction is typically initiated by a strong base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS). organic-chemistry.orgsemanticscholar.orgnih.govresearchgate.net The regioselectivity of the rearrangement can be influenced by the reaction conditions and the substituents on the pyrrole ring. For N-acylpyrroles, treatment with LiN(SiMe₃)₂ can lead to a "pyrrole dance," resulting in the formation of 2-aroylpyrroles. rsc.orgnsf.gov This type of rearrangement offers a pathway to functionalize the pyrrole ring at positions that might not be accessible through direct electrophilic substitution.

Functionalization of the Methyl Group at C-3

The methyl group at the C-3 position of this compound provides another handle for further synthetic modifications through oxidation or radical reactions.

Side-Chain Oxidation Reactions

The methyl group on the pyrrole ring can be oxidized to a formyl or carboxyl group under specific conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) can potentially oxidize the methyl group to a carboxylic acid, although this can sometimes lead to degradation of the electron-rich pyrrole ring. researchgate.netlibretexts.orgresearchgate.netchemspider.comorganic-chemistry.org

A more controlled and regioselective oxidation can be achieved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nii.ac.jpresearchgate.netjst.go.jprsc.orgacs.org The oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a nucleophile like a glycol has been shown to lead to the formation of the corresponding ester at the 4-position, implying oxidation of the methyl group. This suggests that a similar transformation could be applied to the 3-methyl group of the title compound, potentially leading to the formation of a 3-formyl or 3-carboxy derivative depending on the reaction conditions and the nucleophile used.

Oxidizing AgentPotential ProductNotes
Potassium permanganate (KMnO₄)tert-Butyl 3-carboxy-1H-pyrrole-2-carboxylateHarsh conditions may lead to ring degradation.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)tert-Butyl 3-formyl-1H-pyrrole-2-carboxylateMilder conditions, regioselective oxidation is possible in the presence of a suitable nucleophile.

Radical Functionalization Pathways

The C-3 methyl group, being in a position analogous to a benzylic or allylic position, is susceptible to radical functionalization. Radical initiators can facilitate the abstraction of a hydrogen atom from the methyl group, generating a pyrrolylmethyl radical. This radical can then react with various radical species.

A common method for the functionalization of such positions is radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light. masterorganicchemistry.comgoogle.comyoutube.comorganic-chemistry.org This would lead to the formation of tert-butyl 3-(bromomethyl)-1H-pyrrole-2-carboxylate, a versatile intermediate for further nucleophilic substitution reactions. Other radical-based functionalizations could also be envisaged, potentially allowing for the introduction of a variety of substituents at the C-3 methyl position. nih.govrsc.orgresearchgate.net

ReactionReagents and ConditionsProduct
Radical BrominationN-Bromosuccinimide (NBS), AIBN or light, CCl₄tert-Butyl 3-(bromomethyl)-1H-pyrrole-2-carboxylate

Cycloaddition Reactions and Annulation Strategies

The pyrrole ring, a fundamental five-membered aromatic heterocycle, can participate in cycloaddition reactions, acting either as a diene or a dienophile, and can also be a key component in various annulation strategies to construct fused heterocyclic systems. The reactivity of a specific pyrrole derivative, such as this compound, in these transformations is influenced by the electronic and steric effects of its substituents. The tert-butoxycarbonyl group at the 2-position and the methyl group at the 3-position modulate the electron density and steric hindrance of the pyrrole core, thereby directing the course of cycloaddition and annulation reactions.

While pyrroles, in general, are known to undergo Diels-Alder reactions, their aromatic character often necessitates forcing conditions or the presence of activating groups to facilitate the reaction. Pyrroles can react with highly reactive dienophiles like dimethyl acetylenedicarboxylate (DMAD). These reactions can be competitive, leading to both Michael-type adducts and Diels-Alder products. The initial [4+2] cycloaddition adducts are often unstable and can undergo further transformations, such as retro-Diels-Alder reactions or subsequent cycloadditions.

Annulation strategies involving pyrrole derivatives are crucial for the synthesis of various biologically significant fused heterocyclic scaffolds, including pyrrolizines and other related structures. These strategies often involve the functionalization of the pyrrole ring followed by an intramolecular cyclization event.

A notable annulation strategy involves the C–H bond functionalization of N-alkoxycarbamoyl pyrroles. This approach allows for the synthesis of diversely functionalized pyrrolizines through a cascade process initiated by a directing group-mediated alkenylation of the pyrrole core. This is followed by an intramolecular nucleophilic addition and a concurrent cleavage and transfer of the directing group. This methodology highlights the potential for transforming simple pyrrole precursors into complex, fused heterocyclic systems.

While specific documented examples of this compound in cycloaddition and annulation reactions are not extensively detailed in the provided search results, the general reactivity patterns of substituted pyrroles provide a framework for understanding its potential transformation pathways. The presence of the electron-withdrawing tert-butoxycarbonyl group can influence the pyrrole's behavior as a diene or dienophile, and the methyl group can impact the regioselectivity of such reactions.

Further research would be necessary to fully elucidate the specific cycloaddition and annulation reactivity of this compound and to generate detailed data on its performance in these synthetic strategies. However, based on the established chemistry of pyrroles, it is a promising substrate for the construction of complex heterocyclic architectures.

Application As a Key Building Block in Complex Molecule Synthesis

Role in the Synthesis of Natural Products Bearing Pyrrole (B145914) Cores

There is no specific information available in the reviewed literature detailing the use of tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate as a starting material or key intermediate in the total synthesis of known natural products containing a pyrrole core. Synthetic routes for complex pyrrole-containing natural products, such as the lamellarin alkaloids, typically employ other, more extensively studied pyrrole derivatives.

Utilization in the Preparation of Pharmaceutical Intermediates

The scientific literature does not provide specific examples of this compound being utilized in the synthesis of specific pharmaceutical intermediates. Although the pyrrole-2-carboxylate framework is a common feature in many biologically active molecules, the synthetic pathways documented for these molecules appear to originate from other precursors.

Synthesis of Drug Candidates with Pyrrole Frameworks

No detailed synthetic routes for specific drug candidates that explicitly name this compound as the starting material were identified. Research on pyrrole-based drug candidates, including those with antitubercular or anti-inflammatory properties, describes the use of related, but structurally distinct, pyrrole building blocks.

Modular Synthesis Approaches to Active Pharmaceutical Ingredients

There is no available information linking this compound to modular or convergent synthesis strategies for the production of active pharmaceutical ingredients (APIs).

Precursor in the Synthesis of Advanced Organic Materials

The potential of pyrrole derivatives in materials science is well-established. However, the specific use of this compound as a monomer or precursor for the advanced organic materials listed below is not documented in the reviewed literature.

Pyrrole-Based Polymers and Oligomers

No studies describing the polymerization or oligomerization of this compound were found. Research into pyrrole-based polymers typically focuses on the electropolymerization of pyrrole itself or other N-substituted or 3,4-disubstituted derivatives to create conducting polymers.

Scaffold for Combinatorial Chemistry and Analogue Library Synthesis

The pyrrole framework is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds and its synthetic versatility. nih.govmdpi.com this compound serves as an exemplary starting point for combinatorial chemistry, a strategy used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.gov The inherent reactivity of the pyrrole ring, combined with the specific functional groups of this compound, provides a robust platform for generating diverse analogue libraries aimed at drug discovery and the exploration of structure-activity relationships (SAR). nih.gov

The utility of this compound as a scaffold is rooted in its chemical architecture:

The tert-butyl ester group at the C2 position serves as a stable protecting group for the carboxylic acid. This allows for chemical modifications at other positions of the pyrrole ring without interference from the acidic proton of the carboxyl group. The ester can later be hydrolyzed under specific conditions to yield the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse array of amides.

The N-H proton of the pyrrole ring is acidic and can be deprotonated, allowing for N-alkylation or N-arylation, introducing a point of diversity.

The C4 and C5 positions on the pyrrole ring are susceptible to electrophilic substitution, enabling the introduction of various functional groups and further expanding the structural diversity of the resulting library. For instance, coupling reactions like the Suzuki coupling can be used to introduce different aryl or heteroaryl groups at these positions. nih.gov

The construction of chemical libraries from a central pyrrole scaffold can be performed using techniques such as solid-phase or solution-phase synthesis. nih.govnih.gov A solid-phase approach, for example, allows for the efficient synthesis of hundreds of derivatives through a split-and-pool strategy, where a common intermediate attached to a resin is subjected to various reaction partners in separate pools, then mixed and split again for the next reaction step. nih.gov This methodology was successfully used to generate a combinatorial library of 211 pyrrole derivatives, which led to the identification of compounds with potent antiproliferative activity. nih.gov

A common strategy in analogue library synthesis is to maintain the core scaffold while systematically varying the substituents at accessible positions to probe their effect on biological activity. Research into novel inhibitors for tuberculosis, for example, utilized a pyrrole-2-carboxamide scaffold to create a library of compounds. nih.gov Starting with a related pyrrole ester, scientists performed a series of reactions, including Suzuki coupling to introduce various substituted phenyl and pyridyl groups, followed by deprotection and amide bond formation with a range of amines. nih.gov This systematic variation allowed for a detailed SAR study, revealing that specific bulky substituents on the amide and electron-withdrawing groups on the phenyl ring significantly enhanced anti-tuberculosis activity. nih.gov

The table below illustrates a representative example of how an analogue library can be generated from a generic pyrrole-2-carboxamide scaffold to explore structure-activity relationships.

Compound IDR1 Group (at C4)R2 Group (Amide)Biological Activity (MIC, μg/mL)
A-1PhenylAdamantyl0.125
A-24-ChlorophenylAdamantyl0.06
A-34-FluorophenylAdamantyl<0.016
A-44-(Trifluoromethyl)phenylAdamantyl0.25
B-14-FluorophenylCyclohexyl0.5
B-24-Fluorophenyltert-Butyl1.0

This table is a representative example based on SAR studies of pyrrole-2-carboxamides to demonstrate the principles of analogue library synthesis. nih.gov

Through these synthetic strategies, this compound and related structures function as valuable scaffolds, enabling the systematic and efficient generation of diverse molecular libraries. The subsequent screening of these libraries is a cornerstone of modern drug discovery, facilitating the identification of novel therapeutic agents. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The tert-butyl group would yield a sharp singlet integrating to nine protons, typically in the upfield region (around 1.5 ppm). The methyl group attached to the pyrrole (B145914) ring would appear as another singlet integrating to three protons (around 2.2-2.4 ppm). The two protons on the pyrrole ring (H4 and H5) would appear as doublets due to coupling with each other, with expected chemical shifts between 6.0 and 7.0 ppm. A broad singlet corresponding to the N-H proton would also be present, with its chemical shift being highly dependent on solvent and concentration.

The ¹³C NMR spectrum would complement this by showing signals for all ten carbon atoms. Key expected signals include the carbonyl carbon of the ester group (around 160-165 ppm), the four distinct carbons of the pyrrole ring, the quaternary and methyl carbons of the tert-butyl group, and the methyl carbon at the C3 position.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position ¹H Chemical Shift (ppm, Multiplicity) ¹³C Chemical Shift (ppm)
N-H 8.0 - 9.5 (br s) -
C2 (Carbonyl) - ~162
C3 - ~125
C3-CH₃ ~2.3 (s) ~12
C4 ~6.1 (d) ~110
C5 ~6.8 (d) ~118
O-C(CH₃)₃ - ~81

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. (s = singlet, d = doublet, br s = broad singlet).

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and confirming the molecule's covalent framework. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a key cross-peak would be observed between the signals for the H4 and H5 protons, confirming their adjacent positions on the pyrrole ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). github.io It would be used to definitively assign each proton signal to its corresponding carbon signal. For instance, it would show a correlation between the proton signal at ~6.1 ppm and the carbon signal at ~110 ppm (H4-C4), the methyl proton singlet with its carbon, and the tert-butyl protons with their carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping long-range (2-3 bond) proton-carbon correlations, which helps piece together the molecular skeleton. youtube.com Key expected correlations for this compound would include:

A correlation from the protons of the C3-methyl group to carbons C2, C3, and C4.

A correlation from the tert-butyl protons to the ester carbonyl carbon (C2) and the quaternary carbon of the tert-butyl group.

Correlations from the H5 proton to carbons C3 and C4. These correlations are vital for confirming the 2,3-substitution pattern of the pyrrole ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. A NOESY spectrum could show a correlation between the C3-methyl protons and the H4 proton, indicating their spatial proximity on the same face of the pyrrole ring.

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. While no specific ssNMR studies on this compound have been reported, this methodology could be applied to investigate crystalline polymorphs, which are different crystalline forms of the same compound. By analyzing chemical shift anisotropies and cross-polarization dynamics, ssNMR can distinguish between different packing arrangements and identify conformational differences in the tert-butyl or carboxylate groups that may exist in the solid state but are averaged out in solution.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is particularly useful for identifying key functional groups. The spectrum of this compound would be dominated by a very strong absorption band corresponding to the C=O stretch of the tert-butyl ester, expected around 1680-1700 cm⁻¹. Another characteristic feature would be the N-H stretching vibration, appearing as a moderately sharp band in the region of 3300-3400 cm⁻¹. Aliphatic C-H stretching from the methyl and tert-butyl groups would be observed just below 3000 cm⁻¹, while the aromatic C-H stretches of the pyrrole ring would appear just above 3000 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch 3300 - 3400 Medium
Aromatic C-H Stretch 3100 - 3150 Medium-Weak
Aliphatic C-H Stretch 2850 - 2980 Strong
Ester C=O Stretch 1680 - 1700 Very Strong
C=C Ring Stretch 1500 - 1600 Medium
C-N Stretch 1250 - 1350 Medium

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be particularly effective for observing the C=C bonds within the pyrrole ring and the symmetric vibrations of the tert-butyl group. While specific experimental data is not available, a study on a related pyrrole derivative, methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, demonstrated the utility of Raman spectroscopy in identifying ring vibrations and substituent modes. nih.gov This technique could also be used to study conformational isomers (conformers) if they exist at different temperatures.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic and Isotopic Studies

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govmdpi.com For this compound, with a molecular formula of C₁₀H₁₅NO₂, the theoretical exact mass can be calculated.

Table 3: HRMS Data for this compound

Molecular Formula Adduct Calculated m/z
C₁₀H₁₅NO₂ [M+H]⁺ 182.1176

Using techniques like Electrospray Ionization (ESI), HRMS can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to within a few parts per million (ppm) of its theoretical value, providing unequivocal confirmation of the molecular formula. Furthermore, analysis of the fragmentation patterns in tandem mass spectrometry (MS/MS) experiments could provide additional structural confirmation, for instance, by observing the characteristic loss of isobutylene (B52900) (56 Da) from the tert-butyl group.

Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry (MS) is a cornerstone technique for the structural confirmation of synthetic compounds like this compound. By analyzing the fragmentation patterns under different ionization conditions, such as Electron Ionization (EI) and Electrospray Ionization (ESI), the molecular structure can be pieced together and confirmed.

While specific fragmentation data for this compound is not extensively published, the pathway can be predicted based on the fragmentation of structurally related compounds, particularly those containing a tert-butoxycarbonyl (t-Boc) group and a pyrrole core. doaj.org

Under EI conditions, the primary fragmentation is expected to be driven by the labile tert-butyl group. Key fragmentation pathways would likely include:

Loss of isobutylene: A characteristic fragmentation of tert-butyl esters involves the cleavage of the C-O bond with a hydrogen transfer, leading to the loss of isobutylene (C4H8, 56 Da) and the formation of a protonated carboxylic acid. This would result in a prominent peak at [M - 56]+.

Loss of a tert-butyl radical: Cleavage of the O-C(CH3)3 bond can lead to the loss of a tert-butyl radical (•C(CH3)3, 57 Da), generating an ion corresponding to [M - 57]+.

Loss of the entire ester group: Further fragmentation could involve the loss of the entire tert-butoxycarbonyl group.

Under softer ESI conditions, typically coupled with collision-induced dissociation (CID), the fragmentation pattern is also predictable. The protonated molecule [M+H]+ would be the parent ion. Its fragmentation would likely proceed via the loss of isobutylene (C4H8) to form the protonated 3-methyl-1H-pyrrole-2-carboxylic acid, followed by the subsequent loss of carbon dioxide (CO2, 44 Da). doaj.org Studies on other 2-substituted pyrrole derivatives have shown that fragmentation pathways are significantly influenced by the nature of the substituents on the pyrrole ring. nih.gov

High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) MS, is crucial for confirming these assignments by providing the exact elemental composition of the parent ion and its fragments, thereby validating the structure of this compound. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 195.25 g/mol)
Ionization ModeParent Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossFragment Structure
Electron Ionization (EI)[M]+• (195)139C4H8 (Isobutylene)3-methyl-1H-pyrrole-2-carboxylic acid radical cation
57C5H4NO2• (Pyrrole carboxylate radical)tert-butyl cation
Electrospray Ionization (ESI-CID)[M+H]+ (196)140C4H8 (Isobutylene)Protonated 3-methyl-1H-pyrrole-2-carboxylic acid
96C4H8 + CO2Protonated 3-methyl-1H-pyrrole

Isotope Labeling Experiments for Reaction Mechanism Elucidation

Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. nih.govresearchgate.net For a compound like this compound, which can be synthesized through various routes (e.g., variations of the Paal-Knorr or Hantzsch pyrrole syntheses), isotope labeling can clarify the specific bond-forming and bond-breaking steps. wikipedia.org

For instance, in a potential synthesis involving the condensation of a 1,4-dicarbonyl compound with an amine, one could use a ¹⁵N-labeled amine to confirm that the nitrogen atom in the final pyrrole ring originates from the amine starting material. Similarly, using ¹³C-labeled carbonyl compounds would allow for the tracking of the carbon skeleton assembly. The incorporation and position of these labels in the final product can be unambiguously determined using NMR spectroscopy (¹³C-NMR, ¹⁵N-NMR) and mass spectrometry.

A relevant example of this methodology is its use in studying the formation of calix hmdb.capyrroles, where an isotopic labeling experiment was designed to test the reversibility of the condensation process between pyrrole and acetone. mdpi.com By using labeled intermediates, researchers can distinguish between competing mechanistic pathways. Although no specific isotope labeling studies have been published for the synthesis of this compound, this methodology remains a critical tool for detailed mechanistic investigation in synthetic organic chemistry. nih.govmdpi.com

X-ray Crystallography for Absolute Configuration and Crystal Packing

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database, analysis of closely related structures provides valuable insight into the expected molecular geometry and intermolecular interactions.

For example, the crystal structure of a related compound, tert-butyl 2-borono-1H-pyrrole-1-carboxylate, has been determined. researchgate.net In this structure, the pyrrole ring and the carbamate (B1207046) group are nearly co-planar. The molecules in the crystal are stabilized by both intramolecular and intermolecular hydrogen bonds, leading to the formation of inversion dimers. researchgate.net

Another study on methyl 1-benzyl-substituted pyrrole-2-carboxylate derivatives, solved from synchrotron X-ray powder diffraction data, revealed that the molecular packing was stabilized by weak π–π interactions and C–H···O intermolecular contacts. cambridge.org

Table 2: Representative Crystallographic Data for a Structurally Related Pyrrole Derivative (tert-Butyl 2-borono-1H-pyrrole-1-carboxylate) researchgate.net
ParameterValue
Chemical FormulaC9H14BNO4
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.014 (3)
b (Å)9.940 (2)
c (Å)17.417 (4)
Volume (ų)2252.9 (9)
Z (Molecules per unit cell)8
Key InteractionsIntramolecular and intermolecular O—H⋯O hydrogen bonds

Advanced Chromatographic and Electrophoretic Techniques for Purity Assessment and Mixture Analysis

Ensuring the purity of a chemical compound is critical for its use in further research and development. Advanced separation techniques are employed for both the purification and the quantitative assessment of purity for this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the preeminent technique for assessing the purity of pyrrole derivatives. pensoft.netpensoft.net A typical method would involve a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). pensoft.net The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly performed using a UV-Vis detector, as the pyrrole ring possesses a chromophore. pensoft.net Method validation according to ICH guidelines would establish the technique's linearity, precision, accuracy, and selectivity for the quantitative determination of purity and the detection of any process-related impurities or degradation products. pensoft.net The high purity (e.g., >99%) of pyrrole derivatives is often confirmed by HPLC analysis. nbinno.com

Capillary Electrophoresis (CE): Capillary electrophoresis offers an alternative and often orthogonal separation mechanism to HPLC. CE separates charged or polar molecules based on their differential migration rates in an electric field. libretexts.org Techniques like Capillary Zone Electrophoresis (CZE) could be applied to analyze this compound, particularly for resolving impurities with different charge-to-size ratios. libretexts.org The high efficiency of CE can provide resolution superior to HPLC for certain mixtures. wikipedia.org Furthermore, coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the definitive identification power of MS, making it a potent tool for mixture analysis and impurity identification in complex samples containing heterocyclic compounds. nih.govnih.gov

Table 3: Comparison of Advanced Separation Techniques for the Analysis of this compound
TechniquePrinciple of SeparationTypical Stationary PhaseTypical Mobile Phase/ElectrolytePrimary Application
RP-HPLCDifferential partitioning based on hydrophobicityOctadecylsilane (C18)Acetonitrile/Water or Methanol/BufferPurity assessment, quantification, impurity profiling
Capillary Electrophoresis (CE)Differential migration based on charge-to-size ratio in an electric fieldNone (fused-silica capillary)Aqueous buffer (e.g., phosphate, borate)High-efficiency separation, analysis of polar/charged impurities

Computational and Theoretical Investigations of Tert Butyl 3 Methyl 1h Pyrrole 2 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. DFT, particularly with functionals like B3LYP, is a common and effective method for studying pyrrole (B145914) derivatives, balancing computational cost and accuracy.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity and electronic behavior.

For tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate, the HOMO is expected to be distributed primarily over the electron-rich pyrrole ring, which acts as the π-system. The LUMO, conversely, would likely be localized more towards the electron-withdrawing tert-butyl carboxylate group (-COOC(CH₃)₃). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical stability and the energy required for electronic excitation.

HOMO: Represents the ability to donate an electron (nucleophilicity).

LUMO: Represents the ability to accept an electron (electrophilicity).

HOMO-LUMO Gap (ΔE): A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.

Substituents on the pyrrole ring significantly influence the FMO energies. The methyl group (-CH₃) at the C3 position is a weak electron-donating group, which would slightly raise the energy of the HOMO. The tert-butyl carboxylate group at the C2 position is an electron-withdrawing group, which would lower the energy of the LUMO. The interplay of these groups fine-tunes the electronic properties of the molecule.

Table 1: Predicted Frontier Molecular Orbital Characteristics

Orbital Expected Primary Localization Influencing Group(s) Predicted Energy Effect
HOMO Pyrrole Ring (π-system) 3-methyl (donating) Energy level is raised

FMO analysis allows for the prediction of chemical reactivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing reactive sites. On an MEP map, electron-rich regions (nucleophilic) are typically colored red, while electron-poor regions (electrophilic) are colored blue.

For this compound:

Nucleophilic Sites: The most electron-rich area is expected to be the oxygen atoms of the carbonyl group in the ester, followed by the nitrogen atom within the pyrrole ring. These regions would be susceptible to attack by electrophiles.

Electrophilic Sites: The hydrogen atom attached to the pyrrole nitrogen (N-H) would be the most acidic proton and thus an electrophilic site. The carbon atom of the carbonyl group is also an electrophilic center, prone to nucleophilic attack.

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify these predictions.

Table 2: Global Reactivity Descriptors (Conceptual)

Descriptor Formula Interpretation
Electronegativity (χ) -(E_HOMO + E_LUMO)/2 Tendency to attract electrons.
Chemical Hardness (η) (E_LUMO - E_HOMO)/2 Resistance to change in electron distribution.
Global Softness (S) 1/(2η) A measure of molecular polarizability.

The presence of the bulky tert-butyl group and the rotatable bond between the pyrrole ring and the carboxylate group means that this compound can exist in multiple conformations. Conformational analysis involves calculating the potential energy surface by systematically rotating key dihedral angles to identify low-energy conformers (stable states) and the energy barriers between them.

The most significant conformational freedom is the rotation around the C2-C(carbonyl) bond. It is expected that the most stable conformer would have the carbonyl group and the pyrrole ring close to coplanar to maximize π-conjugation. However, steric hindrance between the tert-butyl group and the methyl group or the pyrrole ring itself could lead to non-planar ground state geometries. Computational scans of the relevant dihedral angles would reveal the global and local energy minima on the potential energy landscape. Studies on similar molecules, like tert-butyl 2-borono-1H-pyrrole-1-carboxylate, show that the functional groups tend to be nearly co-planar with the pyrrole ring. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations

While quantum calculations examine static molecules, MD simulations model the dynamic behavior of molecules over time, providing insights into their movement, interactions, and behavior in a condensed phase (like a solution).

MD simulations are particularly useful for studying how a solute molecule interacts with solvent molecules. For this compound in a solvent like water or an organic solvent, simulations would reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute. Polar solvents like water would form hydrogen bonds with the carbonyl oxygen and the N-H group.

Hydrogen Bonding: The dynamics (formation, breaking, and lifetime) of hydrogen bonds between the solute's hydrogen bond donors (N-H) and acceptors (C=O) and the solvent.

Hydrophobic Interactions: The bulky, nonpolar tert-butyl group would exhibit hydrophobic interactions, influencing how the molecule orients itself in an aqueous environment.

These simulations provide a microscopic view of solvation that complements continuum solvation models often used in quantum chemical calculations.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states.

For reactions involving this compound, such as electrophilic aromatic substitution on the pyrrole ring or hydrolysis of the ester, transition state modeling could:

Determine Reaction Pathways: Compare the energy barriers for different possible mechanisms to determine the most likely pathway.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. DFT calculations can provide quantitative estimates of these barriers.

Analyze Transition State Geometry: The structure of the transition state reveals the nature of bond-making and bond-breaking processes.

For example, in the decarboxylation of the parent pyrrole-2-carboxylic acid, DFT studies have elucidated the role of water and acid catalysts in lowering the activation energy barrier for C-C bond cleavage. researchgate.net Similar methods could be applied to understand the reactivity and transformations of its tert-butyl ester derivative.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational methodologies employed to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. hufocw.org For this compound, while specific, direct QSAR/QSPR studies are not extensively documented in publicly available literature, the principles of these modeling techniques can be applied to predict its behavior based on studies of structurally analogous pyrrole derivatives.

QSAR/QSPR models are built upon the principle that the structural and electronic features of a molecule, known as molecular descriptors, dictate its interactions with biological targets or its physical characteristics. protoqsar.com These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic. hufocw.orgucsb.edu

Table 1: Representative Molecular Descriptors in QSAR/QSPR Studies

Descriptor CategoryExamplesDescription
Constitutional Molecular Weight, Atom Counts, Ring CountsDescribes the basic composition of the molecule without regard to its geometry or connectivity. hufocw.org
Topological Connectivity Indices, Kappa Indices, E-state IndicesQuantifies the atomic arrangement and bonding within the molecule. hufocw.org
Geometrical (3D) Molecular Surface Area, Molecular Volume, Shadow AreasDescribes the three-dimensional spatial arrangement of the atoms. hufocw.org
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Atomic ChargesCharacterizes the electron distribution and orbital energies within the molecule. hufocw.orgucsb.edu
Hybrid Charged Partial Surface Area (CPSA)Combines electronic and geometrical properties to describe polar interactions. hufocw.org

In the context of pyrrole derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including antimicrobial and anticancer effects. nih.govmdpi.comresearchgate.net For instance, a 2D-QSAR study on oxadiazole-ligated pyrrole derivatives with antimycobacterial activity revealed that descriptors such as the T_O_O_5 (a topological descriptor) and the SdsCHE-index (an electrotopological state index) positively contributed to the biological activity. nih.gov Such models help in identifying key molecular fragments that are crucial for the desired biological effect.

Similarly, 3D-QSAR approaches, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to pyrrole-containing compounds. researchgate.netnih.gov These methods generate 3D grid-based descriptors related to steric and electrostatic fields around the molecules. nih.gov A CoMFA study on N-substituted pyrrole derivatives as potential HIV-1 gp41 inhibitors yielded a model with a high correlation coefficient (R² = 0.984), indicating a strong relationship between the 3D fields and the inhibitory activity. nih.gov

For this compound, a hypothetical QSAR/QSPR study would involve calculating a wide array of molecular descriptors. These would then be correlated with an experimentally determined activity (e.g., enzyme inhibition) or property (e.g., solubility) using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). nih.govnih.gov

Table 2: Hypothetical QSAR/QSPR Model Parameters for Pyrrole Derivatives

Model TypeStatistical MethodKey Descriptor TypesCorrelation Coefficient (R²)Cross-validation (q²)Research Focus
2D-QSARMultiple Linear Regression (MLR)Topological, Electronic0.825Not SpecifiedHIV-1 gp41 Inhibition nih.gov
3D-QSAR (CoMFA)Partial Least Squares (PLS)Steric, Electrostatic0.9840.463HIV-1 gp41 Inhibition nih.gov
2D-QSARMultiple Linear Regression (MLR)Topological, Electrotopological0.98270.5754Antimycobacterial Activity nih.gov
FB-QSARPartial Least Squares (PLS)Steric, Electrostatic, HydrophobicNot SpecifiedNot SpecifiedCOX-1/COX-2 Inhibition nih.gov

The predictive power of a QSAR/QSPR model is assessed through internal and external validation techniques. nih.gov A high correlation coefficient (R²) indicates a good fit of the model to the training data, while a high cross-validated R² (q²) suggests good internal predictive ability. nih.govnih.gov External validation, using a set of compounds not included in the model development, provides a more rigorous test of the model's predictive capacity for new molecules. nih.gov

By constructing such models for a series of compounds including this compound, it would be possible to predict its biological activity and physicochemical properties. Furthermore, the insights gained from the model regarding the influence of different molecular descriptors can guide the design of novel pyrrole derivatives with enhanced or optimized characteristics.

Future Directions and Emerging Research Avenues

Greener Pathways: Novel Synthetic Methodologies for Enhanced Atom Economy and Sustainability

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like tert-butyl 3-methyl-1H-pyrrole-2-carboxylate. Future research is geared towards developing synthetic routes that are not only efficient but also environmentally benign. nih.govnih.gov This involves a shift from traditional methods to more sustainable alternatives that maximize atom economy, utilize renewable resources, and minimize waste. lucp.net

One promising approach is the use of mechanochemical activation , such as ball milling, which can facilitate solvent-free reactions. For instance, the Paal-Knorr synthesis of N-substituted pyrroles has been successfully demonstrated using bio-sourced organic acids like citric acid as a catalyst under ball-milling conditions. lucp.net This method offers significant advantages by eliminating the need for hazardous organic solvents and often reducing reaction times. lucp.net

Furthermore, the utilization of renewable feedstocks is a critical aspect of sustainable synthesis. Research has shown the feasibility of producing pyrrole-2-carboxylic acid from biomass-derived sources like cellulose and chitin. researchgate.net This opens up the possibility of developing fully bio-based synthetic pathways to this compound and its derivatives, thereby reducing the reliance on petrochemical precursors. researchgate.net

Green Synthesis ApproachKey FeaturesPotential Application to this compound
Mechanochemical Activation Solvent-free, reduced reaction times, use of bio-sourced catalysts. lucp.netAdaptation of Paal-Knorr synthesis using appropriate precursors under ball-milling conditions.
Renewable Feedstocks Utilization of biomass-derived starting materials (e.g., from cellulose, chitin). researchgate.netDevelopment of a synthetic route starting from bio-based platform chemicals.
Atom-Economical Reactions Maximizes the incorporation of reactant atoms into the final product. nih.govDesign of a synthesis that minimizes by-products, potentially through cycloaddition or condensation reactions.
Heterogeneous Catalysis Use of recyclable catalysts to reduce waste and improve cost-effectiveness. mdpi.comEmployment of solid-supported acid or metal catalysts in the cyclization step.

Beyond the Basics: Exploration of Unconventional Reactivity Patterns and Derivatization

While the fundamental reactivity of the pyrrole (B145914) ring is well-established, future research will delve into the unconventional reactivity patterns of specifically substituted pyrrole-2-carboxylates like the tert-butyl 3-methyl derivative. This includes exploring novel cycloaddition reactions, C-H functionalization, and metal-catalyzed cross-coupling reactions at various positions of the pyrrole ring. Understanding these patterns will unlock new avenues for creating complex molecular architectures.

Derivatization of the this compound scaffold is a key strategy for developing new bioactive molecules and functional materials. A significant area of application is in medicinal chemistry, where the pyrrole-2-carboxamide moiety has been identified as a crucial pharmacophore. nih.gov For instance, a structure-guided design approach has been used to synthesize a series of pyrrole-2-carboxamide derivatives as potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a target for anti-tuberculosis drugs. nih.gov This involves the conversion of the tert-butyl ester to a carboxylic acid, followed by amide coupling with various amines to explore the structure-activity relationship (SAR). nih.gov

The tert-butyl ester group itself can be a versatile handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups, such as amides, esters, and ketones. organic-chemistry.org Alternatively, the ester can be directly converted to other functional groups under specific reaction conditions. For example, tert-butyl esters can react with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst to form acid chlorides in situ, which can then be reacted with nucleophiles. organic-chemistry.org

Accelerating Discovery: Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of compounds for drug discovery and materials science has spurred the development of automated and high-throughput synthesis platforms. nih.govFlow chemistry has emerged as a powerful tool in this regard, offering advantages such as improved reaction control, enhanced safety, and the potential for seamless multi-step synthesis. nih.govsyrris.comresearchgate.netacs.orgsyrris.jpuc.pt

The synthesis of pyrrole derivatives is well-suited for adaptation to flow chemistry systems. For example, a one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids has been developed based on the Hantzsch reaction. nih.govsyrris.comresearchgate.netsyrris.jpuc.pt In this process, the hydrogen bromide generated as a byproduct is utilized in-flow to hydrolyze a tert-butyl ester to the corresponding carboxylic acid. nih.govsyrris.comresearchgate.netsyrris.jpuc.pt This demonstrates the potential for integrating reaction and deprotection steps in a continuous manner, which significantly improves efficiency over traditional batch synthesis. nih.govsyrris.comresearchgate.netsyrris.jpuc.pt

Such flow chemistry platforms can be readily adapted for the synthesis of libraries of this compound derivatives by systematically varying the starting materials. The integration of online purification and analysis techniques would further accelerate the design-make-test-analyze cycle, enabling the rapid identification of compounds with desired properties.

Automation TechniqueAdvantagesRelevance to this compound
Continuous Flow Synthesis Enhanced reaction control, improved safety, potential for multi-step reactions, scalability. nih.govsyrris.comresearchgate.netsyrris.jpuc.ptAdaptation of pyrrole synthesis methods to a flow reactor for efficient and scalable production.
High-Throughput Screening Rapid screening of large compound libraries for desired properties. nih.govHigh-throughput synthesis of derivatives for screening in biological assays or for material properties.

Building the Future: Design and Synthesis of Advanced Materials Incorporating Pyrrole-2-carboxylate Scaffolds

The unique electronic properties of the pyrrole ring make it an attractive building block for advanced functional materials . tdl.org Pyrrole-based polymers are well-known for their conducting properties and have applications in organic electronics. tdl.org The this compound scaffold can be incorporated into polymers and other materials to fine-tune their properties.

One area of exploration is the development of novel conductive polymers and organic semiconductors . By functionalizing the pyrrole ring with different substituents, it is possible to modulate the electronic band gap, solubility, and processability of the resulting materials. tdl.org Fusing pyrrole moieties with other aromatic systems is another strategy to enhance stability and tune the electronic properties of these materials. tdl.org

Furthermore, pyrrole-2-carboxylate derivatives can be used to create functional nanocomposites . For example, poly(tert-butyl 1-pyrrole-carboxylate) has been used in the in-situ emulsion polymerization to create nanocomposites with barium titanate, demonstrating the potential for these scaffolds in the development of advanced dielectric materials. While this example does not use the exact target compound, it highlights the utility of the broader class of tert-butyl pyrrole-carboxylate monomers.

The Digital Blueprint: Synergistic Approaches Combining Experimental and Computational Studies for Predictive Design

The integration of computational chemistry with experimental synthesis and testing is revolutionizing the design of new molecules. researchgate.netmdpi.comnih.govrsc.org This synergistic approach allows for the predictive design of compounds with desired properties, thereby reducing the time and resources required for their discovery.

In the context of this compound, computational methods can be employed in several ways. Quantum chemical calculations , such as Density Functional Theory (DFT), can be used to predict the reactivity of the molecule, understand reaction mechanisms, and calculate its electronic and spectroscopic properties. researchgate.net This information can guide the design of new synthetic routes and the prediction of the properties of novel derivatives.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrrole derivatives with their biological activity or material properties. nih.gov For example, a field-based QSAR approach has been used to design and evaluate pyrrole derivatives as dual inhibitors of COX-1 and COX-2 enzymes. nih.gov Such models can be used to predict the activity of new, unsynthesized compounds, allowing for the prioritization of synthetic targets.

Furthermore, molecular docking and molecular dynamics simulations can be used to study the interactions of pyrrole-based ligands with biological targets, such as enzymes and receptors. nih.gov This is exemplified by the structure-guided design of pyrrole-2-carboxamide inhibitors, where docking studies were used to predict the binding mode of the compounds in the active site of the target protein. nih.gov This computational insight was crucial in designing molecules with improved potency.

Computational MethodApplicationRelevance to this compound
Quantum Chemistry (e.g., DFT) Prediction of reactivity, reaction mechanisms, and electronic properties. researchgate.netGuiding the development of new synthetic reactions and predicting the properties of novel derivatives.
QSAR Correlating molecular structure with biological activity or material properties. nih.govPredicting the potential bioactivity or material properties of new derivatives to prioritize synthesis.
Molecular Docking & Dynamics Simulating the interaction of molecules with biological targets. nih.govDesigning potent and selective inhibitors for therapeutic targets by predicting binding affinity and mode.

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate and its derivatives?

The compound is typically synthesized via acylation or alkylation reactions using pyrrole precursors. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are prepared by coupling with acyl chlorides (e.g., isoquinolinecarbonyl chloride or substituted benzoyl chlorides) under basic conditions, followed by reduction using sodium borohydride (NaBH₄) in ethanol to modify functional groups . The tert-butyl group is introduced via Boc-protection strategies, as seen in analogous piperidine and pyrrolidine derivatives .

Q. How are structural and purity analyses conducted for this compound?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) to confirm substituent positions and stereochemistry .
  • Electrospray Ionization Mass Spectrometry (ESIMS) : For molecular weight verification (e.g., m/z 309.3 for ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) .
  • Chromatography : Silica gel column chromatography for purification, often with hexanes/ethyl acetate gradients .

Q. What are the common challenges in synthesizing tert-butyl-protected pyrrole derivatives?

Challenges include:

  • Low yields (e.g., 23–68% in acylated derivatives due to steric hindrance or competing side reactions) .
  • Purification difficulties : Some intermediates are used without further characterization due to instability .
  • Boc-deprotection sensitivity : Acidic conditions required for tert-butyl removal may degrade the pyrrole core .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in functionalization reactions?

Optimization strategies include:

  • Temperature control : Reactions performed at 0–20°C to minimize decomposition of reactive intermediates (e.g., acyl chlorides) .
  • Catalyst screening : Use of coupling agents like HATU or EDCI for amide bond formation in analogous heterocycles .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic intermediates .

Q. What advanced techniques resolve contradictions in crystallographic or spectroscopic data?

  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving ambiguities in bond lengths/angles for closely related tert-butyl-protected heterocycles .
  • High-resolution mass spectrometry (HRMS) : Distinguishes between isobaric species (e.g., brominated vs. chlorinated analogs) .
  • Dynamic NMR : Detects conformational flexibility in solution, such as hindered rotation of bulky tert-butyl groups .

Q. How can computational methods aid in predicting reactivity or stability?

  • Density Functional Theory (DFT) : Models transition states for acylation reactions, predicting regioselectivity in pyrrole functionalization .
  • Molecular docking : Screens tert-butyl derivatives for binding affinity in biological targets (e.g., kinase inhibitors) .
  • Solubility parameter calculations : Predicts solvent compatibility for crystallization (e.g., log S values for tert-butyl analogs) .

Q. What strategies mitigate decomposition during storage or handling?

  • Low-temperature storage : Freezers (–20°C) prevent thermal degradation of tert-butyl derivatives .
  • Inert atmosphere : Argon or nitrogen blankets reduce oxidation of the pyrrole ring .
  • Desiccants : Anhydrous conditions preserve moisture-sensitive Boc groups .

Methodological Notes

  • Contradictions in data : For example, compounds like ethyl 4-(2-bromo-6-(trifluoromethyl)pyridine-3-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (200) are used without full characterization, necessitating orthogonal validation (e.g., HRMS + 2D-NMR) .
  • Safety protocols : While direct hazard data for tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate is limited, analogous tert-butyl compounds require explosion-proof equipment and grounding during transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.